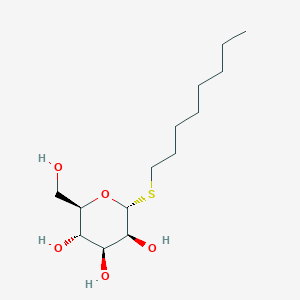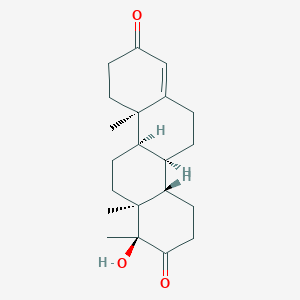![molecular formula C16H17ClN2O2 B13436317 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one is a chemical compound with significant potential in various fields of scientific research This compound is known for its unique structure, which includes a chlorinated phenyl group and a piperidinone moiety
準備方法
The synthesis of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves several steps. One common method starts with 4-chloronitrobenzene and piperidine. The process includes the following steps:
Nitration: 4-chloronitrobenzene is nitrated to form 4-chloro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder or catalytic hydrogenation.
Cyclization: The amine undergoes cyclization with piperidine to form the piperidinone ring.
Chlorination: The final step involves chlorination to introduce the chlorine atom at the desired position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting blood coagulation pathways.
Biological Studies: The compound is studied for its potential effects on various biological pathways, including its role as an inhibitor of specific enzymes.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. One of the primary targets is the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, the compound can prevent the formation of blood clots . This mechanism is particularly relevant in the context of anticoagulant therapies.
類似化合物との比較
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
Apixaban: A well-known anticoagulant that also targets factor Xa.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer anticoagulant that inhibits factor Xa and is used for similar therapeutic purposes.
The uniqueness of this compound lies in its specific structural features and its potential for further modification to enhance its properties and applications.
特性
分子式 |
C16H17ClN2O2 |
|---|---|
分子量 |
304.77 g/mol |
IUPAC名 |
5-chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-3-11-19(16(14)21)13-8-6-12(7-9-13)18-10-2-1-5-15(18)20/h4,6-9H,1-3,5,10-11H2 |
InChIキー |
BQTIXBKYLJNTDF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
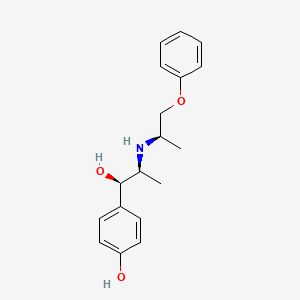
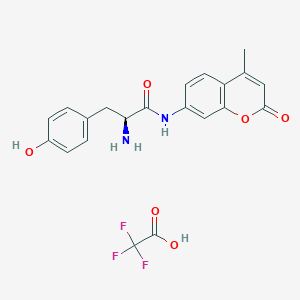
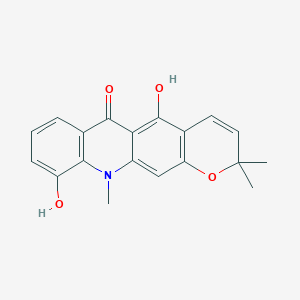

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
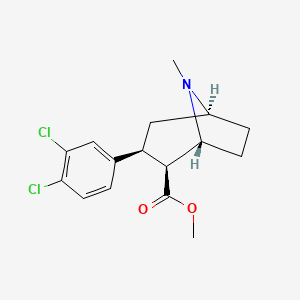
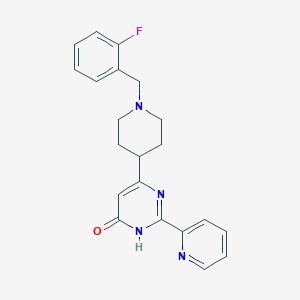
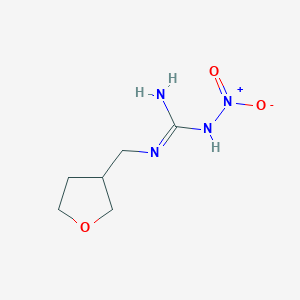
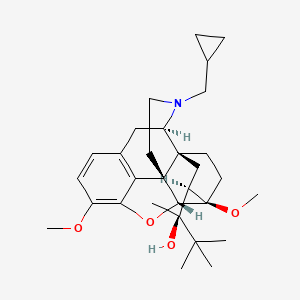
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
